

# Application Note: Optimizing Axitinib Formulations using Box-Behnken Design

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## Compound Focus: Axitinib

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**Abstract: Axitinib** (AXT), a tyrosine kinase inhibitor used for renal cell carcinoma, faces challenges like poor water solubility and rapid elimination. This document details the application of a **three-factor, three-level Box-Behnken Design (BBD)** for developing sustained-release **axitinib** tablets and summarizes alternative statistical designs for nanocarrier systems. Structured protocols and optimized parameters are provided to guide formulation scientists.

## Summary of Optimized Formulation Data

The table below summarizes the objectives, factors, and optimal outcomes from recent **axitinib** formulation studies.

Formulation Type	Primary Objective	Statistical Design	Independent Variables & Ranges	Critical Responses	Optimal Formulation Predictions
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| **Sustained-Release Tablets** [1] | Develop once-daily tablets using a hydrophilic matrix. | BBD (3 factors, 3 levels, 17 runs) | • **X1:** HPMC K4M • **X2:** HPMC K15M • **X3:** PVP K30 | Cumulative drug release at 10 time intervals (0-24 hours). | Overall desirability: **0.793**. Specific polymer ratios for target release profile. || **Bilosomal Nanocarriers** [2] | Improve targeting and efficacy for breast/ovarian cancer. | Central Composite

Rotatable Design | • **A:** Cholesterol (10-20 mg) • **B:** Span 60 (50-150 mg) • **C:** Sodium Deoxycholate (5-15 mg) | • **Y1:** Entrapment Efficiency (EE%) • **Y2:** Vesicle Size (VS) • **Y3:** Zeta Potential (ZP) | EE%: **88.5%** VS: **594.6 nm** ZP: **-44.2 mV** Desirability: **0.753** | | **PEGylated Spanlastics** [3] | Enhance solubility, stability, and cytotoxic activity. | I-Optimal Design | • **X1:** Span 60 (300-400 mg) • **X2:** Edge Activator (100-200 mg) • **X3:** Edge Activator Type (Tween 80 or SDC) | • **Y1:** EE% • **Y2:** VS • **Y3:** ZP | EE%: **84.3%** VS: **563.4 nm** ZP: **-46.4 mV** Cumulative Release (4h): **73.6%** |

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## Detailed Experimental Protocol: BBD for Sustained-Release Tablets

This protocol is adapted from a study that utilized BBD to optimize **axitinib** sustained-release tablets via wet granulation [1].

### 1. Pre-formulation Studies

- **Differential Scanning Calorimetry (DSC):** Analyze 2-5 mg of **axitinib** powder using a DSC instrument. Use a temperature range of 30°C to 350°C and a nitrogen purge with a heating rate of 10°C/min to determine the melting point and identify potential drug-excipient interactions [1].
- **Fourier Transform Infrared (FTIR) Spectroscopy:** Prepare a potassium bromide (KBr) pellet containing the drug and excipients. Scan the sample in the range of 4000 to 400 cm<sup>-1</sup> to confirm the stability of **axitinib**'s functional groups and check for incompatibilities [1].

### 2. Experimental Design and Formulation

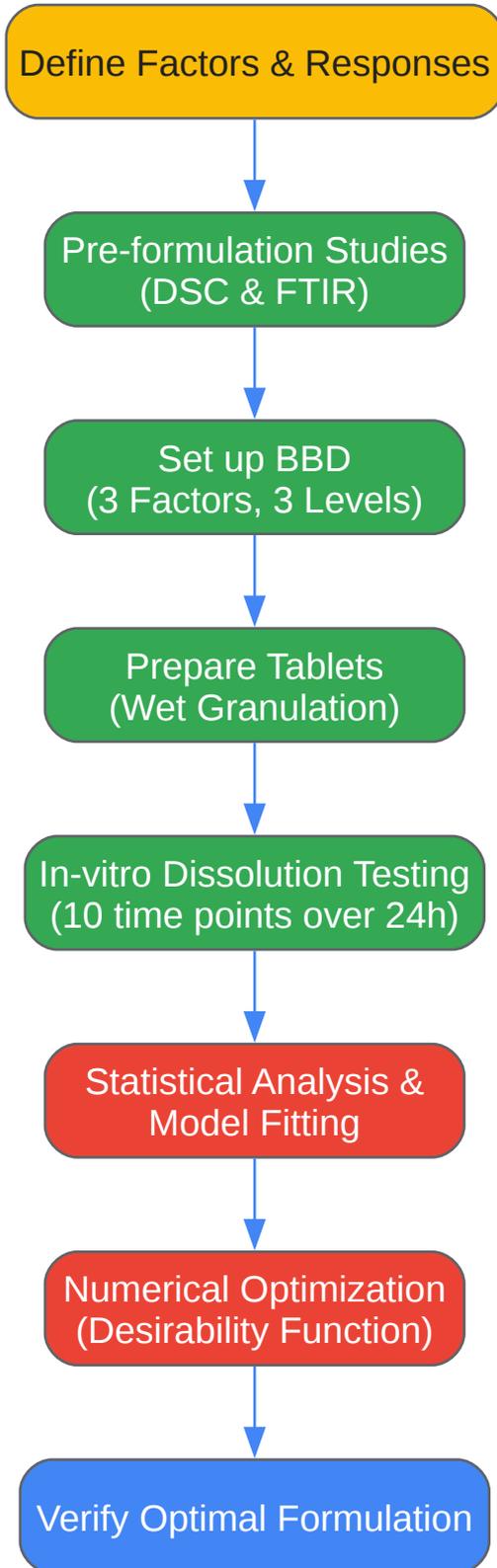
- **Box-Behnken Design:** Use a 17-run, three-factor, three-level BBD. Define the levels for each factor as low (-1), medium (0), and high (+1) [1].
- **Wet Granulation Process:**
  - **Weighing & Blending:** Accurately weigh **axitinib** (0.324 mg per tablet), HPMC K4M (X1), and HPMC K15M (X2). Blend in a glass mortar and pestle for 20 minutes [1].
  - **Granulation:** Add the powder blend to a PVP K30 (X3) binder solution (5% w/w in isopropyl alcohol) to form a wet mass [1].
  - **Sizing & Drying:** Pass the wet mass through a #16 sieve (aperture ~1.18 mm). Dry the granules in a tray drier at 50°C for 30 minutes [1].
  - **Lubrication & Compression:** Mix the dry granules with required amounts of microcrystalline cellulose (MCC) and 1% w/w magnesium stearate. Compress the final blend using 5 mm concave punches and a compression force of 9 kN [1].

### 3. In-vitro Evaluation and Optimization

- **Dissolution Testing:** Perform dissolution studies using a USP apparatus. Sample at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours. Analyze the samples to determine the cumulative percentage of drug released [1].
- **Data Analysis:** Input the dissolution responses (R1 to R10) into statistical software (e.g., Design-Expert). Use the software's optimization function to find the formulation with the highest desirability, which predicts the optimal levels of X1, X2, and X3 for the target release profile [1].

The workflow for this optimization process is as follows:

## Axitinib SR Tablet Optimization Workflow



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## Advanced Formulation: Nanocarrier Systems

For targeted cancer therapy, **axitinib** has been successfully loaded into nanocarriers using different statistical designs.

### 1. Bilosomes for Targeted Delivery [2]

- **Objective:** Formulate bile-salt-containing vesicles (bilosomes) to improve **axitinib**'s targeting and efficacy against breast and ovarian cancer cells.
- **Design:** A Central Composite Rotatable Design was used with Cholesterol (A), Span 60 (B), and Sodium Deoxycholate (C) as independent variables.
- **Preparation Method:** The thin-film hydration method is used. Dissolve all components (drug, surfactants, cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin film. Hydrate the film with a buffer solution above the phase transition temperature of the surfactants to form multilamellar vesicles. Finally, sonicate the dispersion to obtain vesicles of the desired size [2].

### 2. PEGylated Spanlastics [3]

- **Objective:** Develop elastic niosomes (spanlastics) coated with PEG to enhance stability, prolong circulation, and increase cytotoxic activity.
- **Design:** An I-Optimal Design was employed, with factors including the amount of Span 60, the amount and type of edge activator (Tween 80 or Sodium Deoxycholate).
- **Key Findings:** The optimized PEG-spanlastics showed significantly enhanced cytotoxicity and induction of apoptosis in MCF-7 and OV-2774 cancer cell lines compared to **axitinib** free drug suspension [3].

The mechanism of these nanocarriers enhancing anticancer efficacy can be visualized as:



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## Conclusion

The **Box-Behnken Design** is a powerful, efficient tool for systematically optimizing complex **axitinib** formulations, successfully applied to create sustained-release tablets. Furthermore, other statistical designs like **Central Composite** and **I-Optimal** are instrumental in developing sophisticated nanocarriers (bilosomes, spanlastics), significantly improving **axitinib**'s targeting, efficacy, and stability against breast and ovarian cancers.

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